6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Description
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is an organic compound with the molecular formula C10H14N2OS It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a carbohydrazide functional group
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-6-2-3-7-5-9(10(13)12-11)14-8(7)4-6/h5-6H,2-4,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDAMHAXHYXHHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40397340 | |
| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956576-52-6 | |
| Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40397340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acyl Chloride Intermediate Route
- Activation with Thionyl Chloride :
The carboxylic acid (1 equiv) is refluxed with excess thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) to form the acyl chloride. Excess SOCl₂ is removed under reduced pressure. - Hydrazination :
The acyl chloride is reacted with hydrazine hydrate (2–3 equiv) in tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12–24 hours, followed by filtration and recrystallization from ethanol.
Reaction Scheme :
$$
\text{R-COOH} \xrightarrow{\text{SOCl}2} \text{R-COCl} \xrightarrow{\text{NH}2\text{NH}2} \text{R-CONHNH}2
$$
Coupling Agent-Mediated Hydrazide Formation
Modern approaches use carbodiimide-based coupling agents to avoid harsh conditions:
- EDC/HOBt System :
The carboxylic acid (1 equiv) is dissolved in DCM with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv). After 30 minutes, hydrazine hydrate (1.5 equiv) is added, and the reaction proceeds at room temperature for 24 hours. - HATU/DIPEA System :
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) in dimethylformamide (DMF) activate the acid. Hydrazine is added dropwise, and the mixture is stirred for 12 hours.
Optimization and Reaction Conditions
Solvent and Temperature Effects
- Polar aprotic solvents (DMF, DMSO) enhance coupling agent efficiency but require rigorous drying.
- Low temperatures (0–5°C) minimize side reactions during acyl chloride formation.
Yield Comparison
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride Route | SOCl₂, NH₂NH₂ | THF | 0–5°C | 68–72 |
| EDC/HOBt | EDC, HOBt, NH₂NH₂ | DCM | RT | 75–80 |
| HATU/DIPEA | HATU, DIPEA, NH₂NH₂ | DMF | RT | 82–85 |
The HATU/DIPEA system achieves higher yields due to superior activation of the carboxylic acid.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 210–212°C (decomposition).
Challenges and Mitigation Strategies
Side Reactions
- Diacylhydrazine Formation : Excess hydrazine or prolonged reaction times promote this side product. Mitigated by stoichiometric control and incremental hydrazine addition.
- Oxidation of Thiophene : Avoid aerobic conditions by using nitrogen/argon atmospheres.
Purification
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Applications in Medicinal Chemistry
The carbohydrazide moiety serves as a versatile intermediate for:
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbohydrazide group to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The benzothiophene core can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
- 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
Uniqueness
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and stability, making it a valuable compound for targeted research and development.
Biological Activity
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a compound belonging to the class of benzothiophene derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antipsychotic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings, data tables, and case studies.
The molecular formula of this compound is . The compound exhibits a melting point between 147 - 149°C and has a molecular weight of approximately 192.281 g/mol. Its structural features contribute to its biological activity.
Anti-inflammatory Activity
Research indicates that thiophene-based compounds can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For instance, compounds similar to this compound have shown promising results in reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β in various in vitro assays .
Table 1: Inhibitory Activity of Thiophene Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 29.2 | COX Inhibition |
| Compound B | 6.0 | LOX Inhibition |
| This compound | TBD | TBD |
Anticancer Activity
Recent studies have explored the potential of benzothiophene derivatives in targeting colorectal cancer. The compound has been evaluated for its cytotoxic effects against cancer cell lines. Molecular docking studies suggest that it interacts effectively with specific cancer-related targets .
Case Study: Colorectal Cancer Targeting
In a study focusing on the synthesis and biological evaluation of various tetrahydrobenzothiophene derivatives, researchers found that certain modifications enhanced their anticancer efficacy. The derivatives demonstrated significant cytotoxicity against colorectal cancer cells with IC50 values ranging from 10 to 30 µM .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may be attributed to:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.
- Cytotoxicity : The ability to induce apoptosis in cancer cells through interaction with specific molecular targets.
- Modulation of Cytokine Production : Reducing the levels of inflammatory cytokines could play a crucial role in its therapeutic effects.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, and what methodological considerations are critical for reproducibility?
- The compound is typically synthesized via cyclocondensation of substituted benzothiophene precursors with hydrazine derivatives. A common approach involves reducing 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (EtSiH) and iodine (I) to introduce the methyl group, followed by hydrazide formation via hydrazine hydrate . Key considerations include stoichiometric control of hydrazine to avoid over-substitution and purification via recrystallization (e.g., methanol or ethanol) to isolate the carbohydrazide .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- IR spectroscopy confirms the presence of N–H (3100–3300 cm), C=O (1650–1700 cm), and C–S (600–700 cm) bonds. H NMR identifies the tetrahydrobenzothiophene ring protons (δ 1.5–3.0 ppm) and carbohydrazide NH (δ 8.0–9.0 ppm). LCMS validates molecular weight (e.g., m/z 253.1 [M+H]), while elemental analysis ensures stoichiometric purity (C, H, N, S) .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- By-products include unreacted hydrazine derivatives or oxidation products (e.g., thiophene sulfoxides). Impurities are minimized by inert atmosphere reactions (N/Ar) to prevent oxidation and using anhydrous solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC resolves most contaminants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for large-scale synthesis?
- Temperature control : Maintaining 60–80°C during hydrazide formation prevents side reactions. Catalytic additives : Trace acetic acid accelerates cyclization. Solvent selection : Ethanol or DMF enhances solubility of intermediates. Pilot studies show a 15% yield increase when using microwave-assisted synthesis (100 W, 120°C, 30 min) compared to conventional reflux .
Q. What strategies are recommended for evaluating the compound’s bioactivity in enzyme inhibition assays?
- Use in vitro kinase assays (e.g., PDK1 inhibition) with ATP-competitive binding protocols. IC values are determined via fluorescence polarization or radiometric assays. Molecular docking (AutoDock Vina) predicts binding affinity to ATP pockets, guided by the compound’s thiophene-carbohydrazide pharmacophore . Cross-validate results with cytotoxicity assays (MTT) on cancer cell lines to rule off-target effects .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles. Recommendations:
- Reproducibility checks : Repeat assays with independently synthesized batches.
- Analytical validation : Use HPLC-MS to confirm compound integrity post-assay.
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC) and adjust for assay variability .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding in explicit solvent (e.g., GROMACS) to assess stability.
- Pharmacophore mapping : Identify critical hydrogen-bonding (NH, C=O) and hydrophobic (methyl, thiophene) moieties using Schrödinger Suite .
Q. How can stability studies be designed to assess the compound’s shelf-life under varying storage conditions?
- Conduct accelerated stability testing (ICH guidelines):
- Thermal stress : 40°C/75% RH for 6 months.
- Photodegradation : Expose to UV light (320–400 nm) for 48 hrs.
- Monitor degradation via HPLC and LCMS, focusing on hydrazide hydrolysis to carboxylic acid or oxidative ring opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
